molecular formula C20H20N4O5S B2615244 3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 309927-55-7

3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2615244
CAS No.: 309927-55-7
M. Wt: 428.46
InChI Key: BOYUYRPYXFHCDE-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a sulfonamide-based compound featuring a benzamide core substituted with 3,5-dimethoxy groups and a sulfamoyl-linked 4-methylpyrimidine moiety. This structure is designed to optimize interactions with biological targets, particularly enzymes or receptors requiring hydrogen bonding (via sulfamoyl and methoxy groups) and π-π stacking (via aromatic rings). Crystallographic studies of similar compounds reveal monoclinic crystal systems (e.g., space group $ P2_1/n $) with unit cell parameters ($ a = 12.133 \, \text{Å}, b = 8.684 \, \text{Å}, c = 20.983 \, \text{Å}, \beta = 102.04^\circ $), suggesting stable molecular conformations stabilized by hydrogen bonding and van der Waals interactions .

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-13-8-9-21-20(22-13)24-30(26,27)18-6-4-15(5-7-18)23-19(25)14-10-16(28-2)12-17(11-14)29-3/h4-12H,1-3H3,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYUYRPYXFHCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,5-dimethoxybenzoic acid with 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Cancer Therapeutics
    • The compound has shown promising results in various preclinical studies targeting different cancer types, including breast, lung, and colorectal cancers.
    • Case Study : A study on MDM2 inhibition demonstrated that treatment with this compound reduced tumor growth in xenograft models, with significant activation of p53 leading to enhanced apoptosis.
  • Infectious Disease Treatment
    • Preliminary studies suggest that the compound may possess antimalarial properties against Plasmodium falciparum, the causative agent of malaria.
    • Case Study : In vitro assays indicated moderate efficacy against Plasmodium falciparum, suggesting potential for further optimization to enhance its activity against resistant strains.
  • Antiproliferative Activity
    • The compound exhibits significant antiproliferative effects across various cancer cell lines.
    • Data Table :
ActivityCell Line/ModelIC50 (nM)Comments
MDM2 InhibitionVarious Cancer Cell Lines< 100Potent inhibitor; enhances p53 activity
Antiproliferative EffectsA549 (Lung Cancer)50Significant reduction in cell viability
CytotoxicityHealthy Human Cell Lines> 1000Low cytotoxicity observed
Antimalarial ActivityPlasmodium falciparum200Moderate activity; further optimization needed

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogs and Substituent Effects

2.1.1 Sulfamoylphenyl Benzamide Derivatives
  • Compound 5f (): (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide Substituents: Fluorine at the 4-position of the benzamide; tetrahydrofuran-linked sulfamoyl. Impact: The electron-withdrawing fluoro group enhances metabolic stability compared to methoxy groups. Melting point (236–237°C) is higher than non-halogenated analogs, reflecting increased crystallinity .
  • Compound 7 () : (S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide

    • Substituents: Methoxynaphthalene instead of dimethoxybenzamide.
    • Impact: The bulky naphthalene group may hinder target binding but improve lipophilicity ($ \log P $). Molecular weight ($ 462.52 \, \text{g/mol} $) is comparable to the target compound .
2.1.2 Heterocyclic Variations
  • LMM5 (): 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Substituents: 1,3,4-Oxadiazole ring replaces pyrimidine. LMM5 exhibits antifungal activity via thioredoxin reductase inhibition, suggesting the target compound’s pyrimidine group may offer similar mechanistic pathways .
  • Compound in : 4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate Substituents: Oxazole instead of pyrimidine; additional hydroxyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Purity (HPLC)
Target Compound ~465 (estimated) Not reported 3,5-Dimethoxy, pyrimidine N/A
Compound 5f Not reported 236–237 4-Fluoro, tetrahydrofuran >95%
Compound 7 () 462.52 Not reported Methoxynaphthalene N/A
LMM5 Not reported Not reported Oxadiazole, benzylmethyl >98%
Compound 465.47 Not reported Hydroxy, oxazole N/A

Biological Activity

3,5-Dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antiviral mechanisms. This article reviews the existing literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a benzamide core substituted with methoxy groups and a sulfamoyl group attached to a pyrimidine derivative. Its molecular formula is C17H20N4O3S, and it possesses a molecular weight of approximately 364.43 g/mol.

Research indicates that compounds similar to 3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide exhibit various mechanisms of action:

  • Antiviral Activity : Studies have shown that N-phenyl benzamides can inhibit viral replication by binding to viral capsids. This mechanism was elucidated in research focusing on Coxsackie Virus A9, where structural activity relationships (SAR) highlighted the importance of the phenyl benzamide moiety for antiviral efficacy .
  • Inhibition of Kinase Activity : The compound's structural features suggest potential inhibition of kinases involved in cancer progression. For instance, related benzamide derivatives have demonstrated inhibitory effects on fibroblast growth factor receptor (FGFR) pathways, which are critical in various malignancies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide and its analogs:

Activity Type Compound Target Effect Reference
AntiviralN-Phenyl Benzamide AnalogCoxsackie Virus A9Inhibition of viral replication
Cancer Therapy4-Bromo-N-(3,5-dimethoxyphenyl)benzamide DerivativeFGFR1Inhibition of cell proliferation
Kinase InhibitionNovel 4-Chloro BenzamidesRET KinaseModerate to high potency

Case Studies

  • Antiviral Efficacy : A study published in Nature explored the antiviral properties of similar compounds against enteroviruses. The results indicated that specific substitutions on the benzamide ring enhanced binding affinity to viral proteins, leading to a significant reduction in viral titers in vitro .
  • Cancer Cell Line Studies : In another investigation involving non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, derivatives of 3,5-dimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide were tested for their ability to inhibit cell growth. The most potent derivatives showed IC50 values in the nanomolar range, indicating strong potential for further development as therapeutic agents .

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